MI-1481
Description
Properties
CAS No. |
1887178-64-4 |
|---|---|
Molecular Formula |
C29H30F3N7O2S |
Molecular Weight |
597.66 |
IUPAC Name |
(S)-4-Methyl-1-((5-oxomorpholin-2-yl)methyl)-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)- methyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1 |
InChI Key |
JTUOGOXWKQAKOR-NRFANRHFSA-N |
SMILES |
N#CC(N1C[C@@H](OC2)CNC2=O)=CC3=C1C=CC(CN4CCC(NC5=C(C=C(CC(F)(F)F)S6)C6=NC=N5)CC4)=C3C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MI-1481; MI 1481; MI1481. |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Mi 1481
Historical Context of Menin-MLL1 Inhibitor Development
The significance of menin in leukemogenesis driven by KMT2A rearrangements was established after the discovery of germline mutations in the MEN1 gene, which is responsible for multiple endocrine neoplasia type 1 syndrome. upenn.edunih.gov Research dating back almost two decades aimed to improve outcomes for patients with KMT2A rearrangements, particularly in pediatric acute lymphoblastic leukemia (ALL) with poor prognoses. ashpublications.orghealthtree.org Elegant basic research identified components of the KMT2A complex essential for leukemogenesis, revealing menin's involvement, although the precise mechanism was initially unclear. ashpublications.org
The critical role of the high-affinity interaction between the amino terminus of MLL proteins and menin in mediating the oncogenic transformation of MLL fusion proteins was recognized. tandfonline.comnih.gov This understanding paved the way for the theoretical possibility of developing inhibitors targeting this interaction. shsmu.edu.cn The first small molecule menin inhibitors were developed starting around 2012, demonstrating preclinical activity in KMT2A-rearranged leukemia and subsequently in NPM1-mutated acute myeloid leukemia (AML). nih.gov Initial efforts led to the discovery of hydroxymethyl and aminomethyl piperidine (B6355638) compounds as the first generation of small molecule inhibitors of menin-MLL1 interactions. nih.govresearchgate.net While these compounds showed strong inhibitory activity, their limited metabolic stability presented challenges for in vivo pharmacodynamic studies. nih.govresearchgate.net This highlighted the need for novel chemical scaffolds suitable for optimization. acs.org
The thienopyrimidine class of compounds emerged as a new type of small molecule inhibitor, characterized by good oral bioavailability and strong target binding activity, leading to their designation as the second generation of menin inhibitors. nih.govresearchgate.net Early examples from this class include compounds such as MI-1, MI-2, MI-136, MI-463, MI-503, and MI-538. nih.govnih.gov
Structure-Based Design and Optimization of Thienopyrimidine Scaffolds Leading to MI-1481
The development of menin-MLL1 inhibitors has significantly benefited from structure-based design approaches. Crystal structures of menin in complex with inhibitors have guided medicinal chemistry optimization efforts. acs.orgnih.gov
The thienopyrimidine class of menin-MLL inhibitors, including MI-463, MI-503, and MI-538, were among the first small molecules reported to target the menin-MLL protein-protein interaction. acs.orgnih.gov These compounds bind to the MLL binding site on menin and mimic some of the critical interactions of MLL with menin. acs.org However, initial thienopyrimidine inhibitors were noted as being incapable of interacting with the P10 pocket on menin, which appeared to limit their further optimization into more potent, drug-like molecules. acs.org
Structure-based optimization of the thienopyrimidine class of compounds aimed to improve both activity and drug-like properties. Efforts involved systematic exploration of substituents introduced to the indole (B1671886) ring of lead compounds like MI-136. acs.org This work led to the identification of compounds with significantly increased activity and improved properties. acs.org
Further optimization of the thienopyrimidine class, building upon compounds like MI-463 and MI-503, involved exploring saturated six-membered rings introduced at the indole nitrogen. nih.gov These efforts resulted in the identification of this compound (compound 28), which demonstrated low nanomolar activity in inhibiting the interaction between menin and the bivalent MLL4–43 peptide, which encompasses the entire menin binding motif on MLL. nih.gov
This compound showed a significant improvement in inhibitory activity compared to earlier compounds like MI-503. nih.gov Its potent activity was attributed to competition with both MBM1 and MBM2 motifs for binding to menin, as this compound extends further into the MLL1 binding site on menin. rsc.orgsci-hub.se The crystal structure of the menin-MI-1481 complex revealed a hydrogen bond with Glutamic acid 366 (Glu366) and specific hydrophobic interactions that contributed to its strong inhibitory activity. nih.govnih.govacs.org
This compound represents a highly potent reversible menin-MLL1 inhibitor, exhibiting an IC50 value of 3.6 nM in the fluorescence polarization competition assay using the fluorescein-labeled MLL4–43 peptide. osti.govnih.govnih.govsci-hub.seacs.orgfrontiersin.orgmdpi.commedchemexpress.com This IC50 value is approximately 10-fold lower than that of MI-503 and MI-463. nih.govmdpi.com
Data on the inhibitory activity of this compound and related thienopyrimidine compounds are summarized below:
| Compound | IC50 (nM) for Menin-MLL4–43 Interaction | Reference |
| MI-463 | 32 | nih.gov |
| MI-503 | 33 | nih.gov |
| This compound | 3.6 | nih.govacs.org |
This compound also demonstrated pronounced activity in MLL leukemia cells, with GI50 values ranging from 30-60 nM, representing a ~10-fold improvement over MI-503 in these cell lines. rsc.org Studies in human MLL leukemia cell lines such as MOLM13 (carrying MLL-AF9 fusion) and MV-4-11 (carrying MLL-AF4 fusion) showed potent cell growth inhibition. mdpi.com In contrast, no significant inhibition was observed in leukemia cell lines without MLL translocation, such as K562 and U937. mdpi.com Treatment with this compound in MV-4-11 cells led to significant inhibition of the expression of MLL fusion target genes, including DLX2, MEIS1, and HOXA9. mdpi.com Furthermore, differentiation markers like ITGAM were significantly upregulated, supporting the reprogramming of leukemia cells towards a more mature phenotype. mdpi.com
Chemical Synthesis Approaches for this compound Analogs
While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided search results, the synthesis of thienopyrimidine-based menin-MLL inhibitors, including precursors and analogs of this compound, has been reported. acs.orgnih.govacs.org
The synthesis of thienopyrimidine derivatives often involves multi-step sequential synthesis. researchgate.net For compounds structurally related to this compound, such as the hydroxy- and aminomethylpiperidine (B13870535) inhibitors or earlier thienopyrimidine compounds like MI-2-2, synthetic routes have been described. acs.orgnih.gov For instance, the synthesis of certain hydroxy- and aminomethylpiperidine inhibitors could start from precursors like diphenyl(piperidin-4-yl)methanol or 4-benzhydrylpiperidine. acs.org
For the thienopyrimidine class, the synthesis of compounds like MI-2-2, a structural analog of ziftomenib (B3325460) (KO-539), has been performed as part of structure-activity relationship studies. rsc.orgrsc.orgresearchgate.net The synthesis of this compound (compound 28) and its R enantiomer MI-1482 (compound 29) was undertaken to assess the activity of individual enantiomers. nih.govsci-hub.se Key intermediates in the synthesis of thienopyrimidine inhibitors have included compounds like 5-formyl-4-methyl-1H-indole-2-carbonitrile and N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine, which were obtained using previously described procedures. nih.gov Subsequent steps could involve converting alcohols to mesylates followed by substitution reactions. nih.gov
Molecular Mechanism of Action of Mi 1481
Inhibition of Menin-MLL1 Protein-Protein Interaction
MI-1481 functions as a potent inhibitor of the Menin-MLL1 interaction by binding directly to Menin. This binding prevents the association of Menin with the Menin Binding Motif (MBM) regions of MLL1 or MLL fusion proteins, which is essential for the recruitment of the MLL complex to target gene promoters nih.govtandfonline.com.
Binding Affinity and Potency Characterization (e.g., IC50, Kd values)
This compound demonstrates high binding affinity for Menin and potent inhibition of the Menin-MLL1 interaction. It has been reported to have an IC50 value of 3.6 nM for the inhibition of the Menin–MLL4–43 interaction nih.govacs.orgrsc.orgmedchemexpress.comprobechem.comrcsb.org. This represents a significant improvement in inhibitory activity, showing approximately a 10-fold increase compared to its predecessor, MI-503 nih.govrsc.orgprobechem.commdpi.comsci-hub.se. The dissociation constant (Kd) for this compound binding to Menin has been reported to be around 9-10 nM, which is an improvement over MI-503 (Kd = 24 nM) nih.govtandfonline.comrcsb.orgmit.eduresearchgate.net. The enhanced activity of this compound is attributed to a slower dissociation rate from Menin compared to MI-503 nih.gov.
Below is a table summarizing the binding affinity and potency data for this compound and MI-503:
| Compound | Target Interaction | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | Menin-MLL1 | Inhibition | 3.6 nih.govacs.orgrsc.orgmedchemexpress.comprobechem.comrcsb.org | 9-10 nih.govtandfonline.comrcsb.orgmit.eduresearchgate.net |
| MI-503 | Menin-MLL1 | Inhibition | 14.7-15.3 rsc.orgmit.edumedkoo.comprobechem.com | 9.3-24 nih.govtandfonline.commit.eduprobechem.com |
In cellular assays, this compound has shown potent growth inhibition in MLL1-rearranged leukemia cells, with GI50 values ranging from 30-60 nM rsc.org. Specifically, it showed GI50 values of 34 nM in murine bone marrow cells transformed with MLL-AF9, 36 nM in MV4;11 cells (harboring MLL-AF4 fusion protein), and 61 nM in MOLM13 cells (harboring MLL-AF9) probechem.com. This compound demonstrates high selectivity (>100-fold) towards MLL leukemia cells over control cell lines nih.govuni-freiburg.de.
Specificity of Interaction within the Menin Binding Pocket
This compound binds specifically to the large central cavity on Menin that serves as the binding site for MLL1 rsc.orguni-freiburg.de. Structural analysis indicates that this compound competes with both the MBM1 and MBM2 motifs of MLL1 for binding to Menin rsc.org. Compared to earlier inhibitors like MI-503, this compound extends further into the MLL1 binding site on Menin, contributing to its enhanced activity rsc.org. This suggests that this compound's improved potency is due, in part, to a more pronounced overlap with the region where the MBM2 motif binds, particularly approaching the position of Arg24 from MLL1 sci-hub.se.
Structural Elucidation of Menin-MI-1481 Complex
Structural studies, particularly X-ray crystallography, have been instrumental in understanding the precise binding mode of this compound to Menin.
X-ray Crystallography Studies and Key Interaction Residues (e.g., Glu366)
The crystal structure of the Menin-MI-1481 complex (PDB: 6BXY) has been solved, providing detailed insights into the molecular interactions rcsb.orgresearchgate.net. The structure confirms that this compound binds within the MLL1 binding pocket on Menin rcsb.org. Key interactions contributing to the strong binding affinity include a hydrogen bond with the residue Glu366 on Menin, as well as various hydrophobic interactions nih.govacs.orgnih.govrcsb.org. These interactions are crucial for the potent inhibitory activity of this compound nih.govacs.orgnih.gov.
Comparison of Binding Mode with Predecessor Inhibitors (e.g., MI-503)
Comparison of the crystal structures of Menin in complex with this compound and MI-503 reveals similarities and key differences in their binding modes nih.govuni-freiburg.de. Both compounds occupy the same general region within the MBM1 binding site on Menin nih.govsci-hub.se. Like MI-503, this compound forms hydrogen bonds and hydrophobic interactions within this core region nih.govuni-freiburg.de. However, a notable difference lies in the positioning of the substituent introduced at the indole (B1671886) nitrogen, which varies between this compound and MI-503 nih.gov. The morpholinone ring present in this compound at the indole nitrogen allows it to extend further into the MLL1 binding site, enabling it to compete with both MBM1 and MBM2 motifs, unlike MI-503 which primarily occupies the MBM1 site rsc.orgsci-hub.se. This extended interaction profile contributes to the improved inhibitory activity of this compound over MI-503 rsc.orgsci-hub.se.
Downstream Molecular and Cellular Effects
Inhibition of the Menin-MLL1 interaction by this compound leads to several downstream molecular and cellular effects, particularly in MLL-rearranged leukemia cells. A primary effect is the downregulation of key MLL fusion protein target genes that are critical for leukemogenesis, such as HOXA9, MEIS1, MEF2C, and PBX3 rsc.orgprobechem.commdpi.comkuraoncology.com. This reduction in oncogenic gene expression is a hallmark of the on-target mechanism of Menin-MLL inhibitors rsc.orgmdpi.com.
Furthermore, this compound treatment has been shown to induce differentiation in MLL1-rearranged leukemia cells rsc.orgprobechem.commdpi.com. This is evidenced by phenotypic changes and increased expression of differentiation markers, such as CD11b and ITGAM rsc.orgmdpi.com. The induction of differentiation and suppression of proliferation support the anti-leukemic activity of this compound nih.govrsc.orguni-freiburg.de.
This compound has demonstrated pronounced activity in MLL leukemia cell lines and in vivo models, leading to a strong reduction in leukemia burden nih.govacs.orgmedchemexpress.comprobechem.comrcsb.org.
Impact on MLL Fusion Protein Chromatin Localization
MLL fusion proteins require interaction with menin to be tethered to chromatin and regulate transcription. frontiersin.orgnih.govfrontiersin.org By inhibiting the menin-MLL1 interaction, this compound is thought to interfere with the proper chromatin localization of these oncogenic fusion proteins. rsc.orgfrontiersin.orgnih.govsci-hub.se While direct data specifically detailing the displacement of MLL fusion proteins from chromatin by this compound is not extensively provided in the search results, the disruption of the menin-MLL interaction, which is essential for MLL fusion protein chromatin association, is the fundamental mechanism by which this compound is believed to impact their localization. frontiersin.orgnih.govfrontiersin.orgsci-hub.se
Regulation of Aberrant Gene Expression (e.g., HOXA9, MEIS1, PBX3)
A hallmark of MLL-rearranged leukemias is the aberrant overexpression of genes such as HOXA9, MEIS1, and PBX3, which are critical for maintaining the transformed state of leukemic cells. rsc.orgnih.govjuniperpublishers.commdpi.comresearchgate.netkuraoncology.com this compound effectively downregulates the expression of these key MLL fusion protein target genes. rsc.orgnih.govjuniperpublishers.commdpi.comresearchgate.netkuraoncology.comprobechem.com Studies in MV4;11 human MLL leukemia cells have shown that this compound at concentrations as low as 100 nM can reduce HOXA9 and MEIS1 expression. nih.govprobechem.com This suppression of aberrant gene expression is a crucial component of this compound's anti-leukemic activity. rsc.orgpatsnap.commdpi.comresearchgate.net
Table 1: Effect of this compound on Key Gene Expression in MV4;11 Cells
| Gene | Effect of this compound Treatment (100 nM) | Source |
| HOXA9 | Downregulation | nih.govprobechem.com |
| MEIS1 | Downregulation | nih.govprobechem.com |
| PBX3 | Downregulation | rsc.org |
| MEF2C | Downregulation | rsc.org |
| FLT3 | Downregulation (MI-3454, related) | mdpi.comkuraoncology.com |
Induction of Differentiation in Leukemic Cells
This compound has been shown to induce differentiation in MLL-rearranged leukemia cells. rsc.orgmdpi.comresearchgate.net This is a desirable outcome in leukemia treatment as it pushes immature, proliferating blast cells towards a more mature, non-proliferative state. Studies with related menin inhibitors like MI-503 and MI-463 have demonstrated the induction of differentiation, reflected by phenotypic changes and increased expression of differentiation markers such as CD11b. rsc.org Similarly, this compound's ability to suppress MLL fusion target genes like MEIS1, MEF2C, and PBX3 supports its on-target mechanism of action in promoting differentiation. rsc.org The disruption of the menin-KMT2A complex by menin inhibitors, including this compound, leads to the differentiation of AML cells expressing KMT2A or with mutated NPM1. researchgate.net
Impact on MLL Fusion Protein Chromatin Localization
MLL fusion proteins rely on their interaction with menin to be recruited to chromatin, where they aberrantly regulate gene expression. frontiersin.orgnih.govfrontiersin.org By inhibiting the menin-MLL1 interaction, this compound is hypothesized to interfere with the proper chromatin localization of these oncogenic proteins. rsc.orgfrontiersin.orgnih.govsci-hub.se Although direct experimental data explicitly detailing the displacement of MLL fusion proteins from chromatin upon this compound treatment is not extensively detailed in the provided sources, the fundamental mechanism of disrupting the essential menin-MLL interaction suggests a consequential impact on the chromatin association of MLL fusion proteins. frontiersin.orgnih.govfrontiersin.orgsci-hub.se
Regulation of Aberrant Gene Expression (e.g., HOXA9, MEIS1, PBX3)
A defining characteristic of MLL-rearranged leukemias is the dysregulated, high-level expression of certain genes, notably HOXA9, MEIS1, and PBX3, which are crucial for maintaining the malignant phenotype of leukemic cells. rsc.orgnih.govjuniperpublishers.commdpi.comresearchgate.netkuraoncology.com this compound effectively suppresses the expression of these critical MLL fusion protein target genes. rsc.orgnih.govjuniperpublishers.commdpi.comresearchgate.netkuraoncology.comprobechem.com Studies using human MLL leukemia cell lines such as MV4;11 have demonstrated that this compound treatment at a concentration of 100 nM leads to the downregulation of HOXA9 and MEIS1 expression. nih.govprobechem.com This reduction in aberrant gene expression is a significant factor contributing to the anti-leukemic effects of this compound. rsc.orgpatsnap.commdpi.comresearchgate.net
Table 1: Effect of this compound on Key Gene Expression in MV4;11 Cells
| Gene | Effect of this compound Treatment (100 nM) | Source |
| HOXA9 | Downregulation | nih.govprobechem.com |
| MEIS1 | Downregulation | nih.govprobechem.com |
| PBX3 | Downregulation | rsc.org |
| MEF2C | Downregulation | rsc.org |
| FLT3 | Downregulation (MI-3454, related) | mdpi.comkuraoncology.com |
Induction of Differentiation in Leukemic Cells
This compound has been shown to induce differentiation in MLL-rearranged leukemia cells. rsc.orgmdpi.comresearchgate.net This process involves the maturation of immature, rapidly proliferating blast cells into more differentiated, non-dividing cell types, which is a favorable outcome in the context of leukemia therapy. Research with structurally related menin inhibitors, such as MI-503 and MI-463, has illustrated the induction of differentiation, evidenced by observable phenotypic changes and an increase in the expression of differentiation markers like CD11b. rsc.org The capacity of this compound to repress the expression of MLL fusion target genes, including MEIS1, MEF2C, and PBX3, aligns with its mechanism of promoting differentiation. rsc.org The disruption of the menin-KMT2A complex by menin inhibitors, including this compound, contributes to the differentiation of AML cells harboring KMT2A rearrangements or NPM1 mutations. researchgate.net
Effects on Cell Cycle Progression
While comprehensive direct data specifically detailing the effects of this compound on cell cycle progression were not extensively found in the provided search results, other menin inhibitors with a similar mechanism of action have been reported to induce cell cycle arrest in MLL-rearranged leukemia cells. medchemexpress.comresearchgate.net For example, DC_YM21, another inhibitor targeting the menin-MLL interaction, has been shown to induce cell cycle arrest in leukemia cells with MLL translocations. medchemexpress.com Given that this compound effectively inhibits the proliferation of MLL1-rearranged leukemia cells nih.govrsc.orgprobechem.com, it is reasonable to infer that an effect on cell cycle progression, likely resulting in cell cycle arrest, is part of its mechanism, consistent with the observed effects of related compounds.
Preclinical Pharmacological Characterization of Mi 1481
In Vitro Efficacy in MLL-Rearranged Leukemia Cell Lines
MI-1481 has been characterized for its ability to inhibit the growth of leukemia cell lines, particularly those harboring MLL rearrangements.
Cell Growth Inhibition Studies (e.g., GI50 values)
Studies have shown that this compound exhibits potent cell growth inhibition in MLL-rearranged leukemia cell lines. Specifically, it demonstrated GI50 values in the nanomolar range. In MV4;11 cells, which harbor the MLL-AF4 fusion protein, the reported GI50 value for this compound is 36 nM. probechem.comnih.govmedchemexpress.com In MOLM13 cells, which harbor the MLL-AF9 fusion protein, the GI50 value is 61 nM. probechem.comnih.govmedchemexpress.com this compound also markedly reduced the growth of murine bone marrow cells transformed with MLL-AF9, with a GI50 of 34 nM. probechem.com These values indicate pronounced activity in MLL-rearranged cell models. nih.gov
| Cell Line (MLL Fusion) | GI50 (nM) | Source |
| MV4;11 (MLL-AF4) | 36 | probechem.comnih.govmedchemexpress.com |
| MOLM13 (MLL-AF9) | 61 | probechem.comnih.govmedchemexpress.com |
| Murine BM (MLL-AF9) | 34 | probechem.com |
In Vivo Anti-leukemic Activity in Murine Models
Preclinical studies in murine models have evaluated the in vivo anti-leukemic effects of this compound. nih.govmedkoo.comfrontiersin.org
Reduction of Leukemia Burden in Xenotransplantation Models
This compound has shown the ability to strongly reduce leukemia burden in murine xenotransplantation models. rsc.orgprobechem.comnih.govmedkoo.comtandfonline.com In an MV4;11 xenotransplantation model, this compound treatment resulted in a strong reduction of leukemia burden. rsc.orgprobechem.comtandfonline.com this compound has been reported to strongly inhibit leukemia progression in vivo. probechem.commedchemexpress.com
Effects on Leukemic Cell Differentiation In Vivo
Studies have indicated that this compound can influence leukemic cell differentiation in vivo. This compound reduced the expression of key MLL fusion protein target genes, such as HOXA9 and MEIS1, and increased CD11b gene expression in an MV4-11 human AML cell model in vivo. uni-freiburg.demdpi.com This was observed in MV4-11 cells isolated from bone marrow and spleen after treatment of MV4-11 engrafted mice. mdpi.com Downregulation of HOXA9 and MEIS1 and elevated CD11b expression are indicative of induced differentiation in leukemic cells. uni-freiburg.deresearchgate.net
Non-Impairment of Normal Hematopoiesis
Preclinical investigations into the pharmacological profile of this compound, a small-molecule inhibitor targeting the menin-MLL interaction, have included assessments of its effects on normal hematopoiesis. Studies involving this compound, alongside related compounds such as MI-503, MI-538, and MI-3454, have indicated a selective activity profile, primarily targeting leukemic cells while sparing normal hematopoietic processes. researchgate.netresearchgate.net
Research findings from in vitro and in vivo models have demonstrated that this compound and its analogs effectively suppress the growth of leukemic cells, particularly those with MLL rearrangements (MLL-r), without adversely affecting the proliferation or differentiation of normal hematopoietic cells. researchgate.net This selective action is a critical aspect of the preclinical characterization, suggesting a therapeutic window where the compound can exert anti-leukemic effects while minimizing toxicity to the healthy blood system.
The observed lack of significant impact on normal hematopoiesis in preclinical studies is a crucial finding, supporting the potential for this compound and similar menin-MLL inhibitors as targeted therapies for MLL-rearranged leukemias with a potentially favorable safety profile concerning the hematopoietic system. researchgate.netnih.govkuraoncology.com
Summary of Findings on Normal Hematopoiesis
| Compound Class / Example | Model System | Observation | Source |
| This compound and analogs | In vitro and in vivo preclinical models | Did not affect the growth of normal hematopoiesis. | researchgate.net |
| MI-3454 (related analog) | Human CD34+ cord blood cells (in vitro) | No effect on colony formation. | nih.gov |
| MI-3454 (related analog) | Mouse models (in vivo) | Did not impair normal hematopoiesis; no significant effects on complete blood counts (apart from slight platelet increase). | nih.govkuraoncology.comresearchgate.net |
Comparative Analysis with Other Menin Mll1 Inhibitors
Evaluation of MI-1481 Relative to First-Generation Compounds (e.g., MI-1, MI-2, MI-463, MI-503, MI-538)
Early efforts to inhibit the Menin-MLL1 interaction led to the development of several first-generation compounds, primarily from the thienopyrimidine class. MI-1 was one of the initial compounds identified, demonstrating inhibitory activity with an IC50 value of 1.9 μM. rsc.org Subsequent medicinal chemistry optimization of MI-1 led to analogs with improved potency, such as MI-2, which showed an IC50 of 446 nM. rsc.org Further development produced compounds like MI-463 and MI-503, which exhibited improved inhibitory activity against the Menin-MBM1 interaction, with IC50 values around 15 nM and Kd values around 10 nM for binding to Menin. rsc.org These compounds were also effective in displacing a longer MLL1 peptide (MLL4-43), with IC50 values of 33 nM for both MI-463 and MI-503. rsc.org MI-503 and MI-463 were notable as the first Menin inhibitors to demonstrate in vivo activity, reducing leukemia burden and increasing survival in mouse models. rsc.org MI-538 represented a further improvement, with a Kd of 6.5 nM and an IC50 of 21 nM, along with improved cellular activity and enhanced selectivity for MLL1-rearranged leukemia. tandfonline.commit.edu
This compound was developed through further optimization of the thienopyrimidine class, specifically building upon the structures of MI-463 and MI-503. nih.govuni-freiburg.de It demonstrated significantly improved inhibitory activity compared to its predecessors. This compound showed low nanomolar activity, with an IC50 of 3.6 nM for inhibiting the interaction between Menin and the bivalent MLL4-43 fragment, which encompasses the entire Menin binding motif on MLL. nih.govosti.govmedchemexpress.com This represents more than a 10-fold improvement in inhibitory activity over MI-503. nih.gov In MLL1-rearranged leukemia cells, this compound also showed substantially increased activity (approximately 10-fold) compared to the previous generation of reversible Menin-MLL inhibitors, with GI50 values ranging from 30-60 nM. nih.govrsc.org
Here is a comparison of the inhibitory activity of some of these compounds:
| Compound | Target Interaction | IC50 (nM) | Kd (nM) |
| MI-1 | Menin-MLL1 | 1900 rsc.org | - |
| MI-2 | Menin-MLL1 | 446 rsc.org | 158 tandfonline.com |
| MI-463 | Menin-MBM1 | ~15 rsc.org | ~10 rsc.org |
| MI-503 | Menin-MBM1 | ~15 rsc.org | ~10 rsc.org, 9.3 tandfonline.commit.edu |
| MI-503 | Menin-MLL4-43 | 33 rsc.org | - |
| MI-538 | Menin-MLL1 | 21 tandfonline.commit.eduuni-freiburg.de | 6.5 tandfonline.commit.eduuni-freiburg.de |
| This compound | Menin-MLL4-43 | 3.6 nih.govosti.govmedchemexpress.com | 9 tandfonline.commit.edu |
Design Evolution and Improvements in Potency and Selectivity
The design of Menin-MLL1 inhibitors has evolved through structure-based optimization. The crystal structure of Menin bound to early inhibitors like MI-2 provided insights into the binding site, revealing that these compounds bind to the same site on Menin that MLL1 occupies. tandfonline.com This information guided subsequent modifications to improve binding affinity and inhibitory activity.
This compound was developed through structure-based optimization of the MI-463 and MI-503 scaffolds. nih.govosti.gov This involved exploring the introduction of saturated six-membered rings at the indole (B1671886) nitrogen of these compounds. nih.gov The resulting structure of this compound, specifically the (S) enantiomer, demonstrated a significant improvement in inhibitory activity. nih.gov The crystal structure of the Menin-MI-1481 complex revealed that both polar and hydrophobic interactions contribute to its strong inhibitory activity. nih.govacs.org The improved activity of this compound was attributed to its ability to compete with both the MBM1 and MBM2 motifs for binding to Menin, extending further into the MLL1 binding site compared to earlier compounds like MI-503. rsc.org
This compound exhibited high selectivity towards MLL leukemia cells over control cells. nih.govuni-freiburg.de This enhanced selectivity is a crucial aspect of its improved profile compared to some earlier compounds.
Challenges and Strategies for Enhancing Druggability (e.g., Oral Bioavailability Limitations)
Despite its potent in vitro and in vivo activity in mouse models when administered intravenously (i.v.) or intraperitoneally (i.p.), a significant challenge with this compound was its poor oral bioavailability. rsc.orgtandfonline.commit.edu This limitation precluded its further advancement as an orally administered therapeutic agent. rsc.org
The development of Menin-MLL1 inhibitors has faced challenges related to achieving favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability. While compounds like MI-538 showed improved properties, including high oral bioavailability, this compound did not retain this characteristic. uni-freiburg.de Strategies to enhance druggability in the development of subsequent inhibitors have focused on structural modifications aimed at improving absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing potency and selectivity.
Role of this compound in Informing Subsequent Inhibitor Development (e.g., MI-3454)
This compound, despite its limitations in oral bioavailability, played a crucial role in informing the development of subsequent generations of Menin-MLL1 inhibitors. Its high potency and detailed binding interactions with Menin provided valuable structural insights for further optimization efforts. nih.govacs.org
The knowledge gained from the development and characterization of this compound, including its potent binding to the Menin-MLL interface and its activity in preclinical models, contributed to the rational design of later compounds. For example, MI-3454, a subsequent Menin-MLL1 inhibitor, was developed using the crystal structure of the Menin-MI-503 complex as a starting point and aimed to improve the translatable properties of Menin inhibitors. rsc.orgtandfonline.commit.edu MI-3454 is described as a highly potent and orally bioavailable inhibitor of the Menin-MLL1 interaction, demonstrating sub-nanomolar activity (IC50 = 0.51 nM) and robust activity in various leukemia models, including patient-derived xenografts. nih.govtandfonline.commit.edumedchemexpress.commedkoo.com The development of MI-3454, which is a close structural analog of Ziftomenib (B3325460) (KO-539), highlights the continued evolution of this class of inhibitors, building upon the foundational knowledge provided by compounds like this compound. rsc.orgtandfonline.commit.eduresearchgate.net
This compound's potent activity confirmed the therapeutic potential of targeting the Menin-MLL1 interaction with highly potent small molecules and underscored the importance of addressing pharmacokinetic properties, particularly oral bioavailability, for successful clinical translation.
Advanced Research Methodologies and Analytical Approaches for Mi 1481 Studies
Biochemical Assays for Protein-Protein Interaction (e.g., Fluorescence Polarization, Biolayer Interferometry)
Biochemical assays are fundamental in characterizing the interaction between MI-1481 and its target, the Menin-MLL1 complex. Techniques such as Fluorescence Polarization (FP) and Biolayer Interferometry (BLI) are commonly employed to quantify binding affinities and kinetics.
Fluorescence Polarization (FP) assays are utilized to measure the binding affinity of inhibitors to proteins like Menin. This method involves using a fluorescently labeled probe that binds to the target protein. When an inhibitor competes for the binding site, it displaces the labeled probe, leading to a change in the polarization of emitted light. FP competitive binding assays have been established and optimized for determining the binding affinities of Menin inhibitors. nih.gov The equilibrium dissociation constant (Kd) value of a fluorescent probe to the Menin protein can be determined from protein saturation experiments by monitoring the total fluorescence polarization of mixtures containing a fixed concentration of the fluorescent probe and increasing concentrations of the protein until saturation is reached. nih.gov
Biolayer Interferometry (BLI) is another technique used to study protein-protein and protein-ligand interactions by measuring the interference pattern of light reflected from two surfaces: a biosensor tip and an internal reference layer. Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which can be monitored in real-time. BLI studies have been performed to compare the binding affinities of different compounds to Menin. sci-hub.se For instance, BLI studies comparing this compound (compound 28) and MI-503 demonstrated that while their association rates to Menin were similar, the dissociation rate was significantly slower for this compound, resulting in an improved Kd value. sci-hub.se The Kd value for this compound was determined to be approximately 9 nM, compared to 24 nM for MI-503, indicating a higher binding affinity for this compound. sci-hub.se
Here is a table summarizing sample binding data for this compound and a related compound measured by FP and BLI:
| Compound | IC₅₀ to Menin by FP (nM) | Kd (nM) (BLI) |
| This compound | 3.6 sci-hub.se | 9 sci-hub.se |
| MI-503 | - | 24 sci-hub.se |
(Note: IC₅₀ for MI-503 by FP is not explicitly provided in the snippet for direct comparison, but the text indicates this compound showed very potent inhibition with an IC₅₀ of 3.6 nM, representing a significant increase over MI-503 and MI-463 sci-hub.se)
Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Differentiation Assays)
Cell-based assays are crucial for evaluating the biological effects of this compound on living cells, particularly leukemia cells. These assays provide insights into how the compound affects key cellular processes such as proliferation, apoptosis (programmed cell death), and differentiation. Cell-based assays are widely used in basic and translational research as cost-effective models to mimic in vivo responses. sciencellonline.com They allow for the quantification of cell growth, viability, proliferation, or apoptosis. sciencellonline.com
Proliferation assays measure the rate of cell division and growth. Assays that measure metabolic activity, such as MTT and WST-1 assays, are suitable for analyzing proliferation, viability, and cytotoxicity. sciencellonline.comsigmaaldrich.com These assays rely on the reduction of tetrazolium salts by metabolically active cells to produce colored formazan (B1609692) compounds. sciencellonline.comsigmaaldrich.com Actively proliferating cells exhibit increased metabolic activity. sigmaaldrich.com this compound has been shown to markedly reduce the cell growth of murine bone marrow cells transformed with MLL-AF9. medchemexpress.commedchemexpress.com It also inhibits the growth of human MLL leukemia cell lines such as MOLM13 (carrying MLL-AF9) and MV-4-11 (carrying MLL-AF4 fusion protein). nih.gov In contrast, no significant inhibition was observed in the proliferation of human leukemia cell lines without MLL translocation, such as K562 and U937. nih.gov
Apoptosis assays evaluate the extent and timing of programmed cell death by measuring key cellular events like DNA fragmentation or caspase activation. sciencellonline.com While the provided text mentions apoptosis assays in the context of other Menin-MLL inhibitors like Bleximenib oxalate (B1200264) medchemexpress.com, specific details regarding this compound's effects on apoptosis using these assays are not explicitly detailed in the provided search results. However, the inhibition of proliferation and induction of differentiation by Menin-MLL inhibitors often correlate with increased apoptosis.
Differentiation assays assess the ability of cells to mature into specific cell types. Menin-MLL inhibitors have been shown to induce cell differentiation. nih.gov For example, treatment with the menin-MLL inhibitor KO-539 induced the expression of the bone marrow differentiation marker CD11b and enhanced the morphological characteristics of cell differentiation. nih.gov Similarly, other inhibitors have been shown to increase the expression of differentiation markers like CD11b and MNDA. nih.gov this compound treatment in MV-4-11 cells was employed to detect the influence on the expression levels of MLL fusion target genes like DLX2, MEIS1, and HOXA9. nih.gov Significant inhibition was observed at the expression level of these MLL fusion target genes, which are associated with maintaining the undifferentiated state of leukemia cells. nih.gov
Here is a table summarizing the effect of this compound on cell growth inhibition in different cell lines:
| Cell Line | MLL Fusion Status | Growth Inhibition (IC₅₀) |
| MOLM13 | MLL-AF9 | Inhibited nih.gov |
| MV-4-11 | MLL-AF4 | Inhibited nih.gov |
| K562 | No translocation | No significant inhibition nih.gov |
| U937 | No translocation | No significant inhibition nih.gov |
Transcriptomic and Proteomic Profiling
Transcriptomic and proteomic profiling provide comprehensive insights into the molecular changes induced by this compound at the RNA and protein levels, respectively. These techniques help to understand how the compound affects gene expression and protein abundance, revealing pathways and networks involved in the cellular response.
Transcriptomic profiling, often performed using techniques like RNA sequencing, measures the abundance of messenger RNA (mRNA) molecules in a sample, providing a snapshot of gene expression. Proteomic profiling, commonly utilizing mass spectrometry-based methods, quantifies the proteins present in a sample, offering insights into protein abundance and modifications. The combined use of transcriptomic and proteomic profiling data can provide insights into various biological processes. uib.no
Studies with Menin-MLL inhibitors, including those structurally related to this compound, have shown that these compounds can downregulate the expression of key MLL fusion target genes such as HOXA9 and MEIS1. nih.govnih.gov For instance, this compound treatment of MV-4-11 cells led to significant inhibition at the expression level of MLL fusion target genes like DLX2, MEIS1, and HOXA9. nih.gov Conversely, the expression of genes promoting cell differentiation, such as CD11b and MNDA, can be upregulated upon treatment with these inhibitors. nih.gov Transcriptomic profiling can confirm these changes in gene expression.
While the provided search results discuss transcriptomic and proteomic profiling in broader biological contexts, including studies on plant adaptation to spaceflight uib.nofrontiersin.org and monocyte characterization in systemic lupus erythematosus researchgate.net, their specific application to this compound in a detailed manner is not explicitly described beyond the observed changes in target gene expression. However, it is a standard approach in drug discovery to use these methods to understand the global cellular impact of a compound.
Structural Biology Techniques (e.g., X-ray Crystallography)
Structural biology techniques, particularly X-ray crystallography, are invaluable for determining the three-dimensional structure of proteins and their complexes with small molecules like this compound. This provides atomic-level details of the binding interaction, which is critical for understanding the mechanism of inhibition and for guiding the design of more potent and selective compounds. X-ray crystallography is a powerful and routine method for providing a detailed atomic picture of a compound binding to its target. mdpi.com It can be used for proteins of any size. mdpi.com X-ray diffraction patterns of protein-ligand co-crystals give atomic details of the structure of the complex. mdpi.com
The crystal structure of Menin in complex with this compound (referred to as compound 28 in one source) has been determined. sci-hub.se This structure revealed the specific interactions between this compound and the Menin protein, including a hydrogen bond with Glu366 and various hydrophobic interactions. sci-hub.se These interactions contribute to the strong inhibitory activity of this compound against the Menin-MLL1 interaction. sci-hub.se Understanding these structural details is essential for structure-based drug design efforts aimed at optimizing inhibitor potency and specificity. diva-portal.org
Here is a table summarizing structural information obtained from X-ray crystallography related to Menin-MLL inhibitors:
| Protein Complex | Inhibitor | PDB Code | Key Interactions | Source |
| Menin in complex | This compound | - | Hydrogen bond with Glu366, hydrophobic interactions | sci-hub.se |
| Menin in complex | MI-503 | 4X5Y | Hydrogen bond with Glu366, hydrophobic interactions | sci-hub.se |
| Menin in complex | MIV-6 (R-enantiomer) | 4OG8 | Mimics MLL1 Phe9 and Pro10 interactions | nih.gov |
In Vivo Leukemia Models and Monitoring Techniques (e.g., Bioluminescence Imaging)
Patient-derived xenograft (PDX) mouse models represent a relevant preclinical surrogate that can mimic the clinical situation, allowing the study of individual patient's tumor cells in an in vivo environment. uni-muenchen.de These models are established by transplanting primary tumor cells from patients into immunocompromised mice. uni-muenchen.de Bioluminescence imaging (BLI) is a powerful technique used to monitor tumor progression and leukemia burden in vivo in a non-invasive manner. uni-muenchen.denih.gov This technique requires the leukemia cells to be engineered to express a luciferase reporter gene. uni-muenchen.de By injecting a luciferin (B1168401) substrate, the luciferase enzyme emits light, which can be detected and quantified using specialized imaging systems. uni-muenchen.denih.gov This allows for reliable and repetitive quantification of leukemic burden in living mice, monitoring minimal residual disease, and quantifying treatment response. uni-muenchen.de
This compound has demonstrated activity in vivo in MLL leukemia models. sci-hub.se It has been shown to inhibit leukemia progression. medchemexpress.commedchemexpress.com Studies using mouse models transformed with the MLL-AF9 oncogene have shown that this compound significantly reduced the growth of these cells and led to downregulated expressions of HOXA9 and MEIS1. nih.gov Other Menin-MLL inhibitors have also shown the ability to induce leukemia regression in xenotransplantation models. nih.gov BLI is a common technique used in these in vivo studies to monitor the effectiveness of the treatment by tracking the reduction in leukemia cell signal over time. uni-muenchen.denih.govresearchgate.net
Here is a table illustrating the application of in vivo models and monitoring:
| Model Type | Application for this compound Studies | Monitoring Technique | Observed Outcome (for Menin-MLL inhibitors) |
| Murine bone marrow cells transformed with MLL-AF9 | Evaluating cell growth inhibition in vivo | - | Markedly reduced cell growth medchemexpress.commedchemexpress.com |
| MLL leukemia xenograft models | Assessing leukemia progression | Bioluminescence Imaging uni-muenchen.denih.gov | Inhibition of leukemia progression medchemexpress.commedchemexpress.com, Leukemia regression (for related inhibitors) nih.gov |
Emerging Concepts and Future Research Directions
Investigation of MI-1481's Efficacy in Other Solid Tumors with Menin Involvement
Menin's role extends beyond leukemia, being implicated in the development of various solid tumors, including neuroendocrine tumors, breast, prostate, and lung cancers nih.govtandfonline.com. In some solid tumors, Menin can act as a tumor suppressor, while in others, it functions as an oncogenic co-factor nih.govtandfonline.com. The Menin-MLL1 interaction has been found to play a role in solid tumors acs.orgosti.govnih.govnih.gov.
While this compound itself was primarily characterized for its activity in MLL-rearranged leukemias, the understanding gained from its development and studies with related Menin-MLL inhibitors is informing investigations into solid tumors where Menin is involved. Preclinical studies with other Menin-MLL inhibitors have shown tumor suppressive ability in specific solid cancer cells, such as prostate, breast, liver, and lung cancers researchgate.net. For instance, in prostate cancer, Menin acts as a co-factor for androgen receptor signaling, and inhibiting the Menin-MLL interaction has shown impaired AR signaling and inhibited tumor growth in xenograft models mdpi.com. Menin has also been linked to other cancer-associated pathways through interactions with proteins like Akt1, FOXO1, c-Myc, or vimentin (B1176767) mdpi.com.
However, the efficacy of Menin-MLL inhibitors in solid tumors appears to be more restricted compared to their impact on certain leukemias. One study using a potent and selective Menin-MLL inhibitor, BAY-155, found specific therapeutic activity primarily in AML/ALL models, with anti-proliferative effects in only a limited fraction of solid tumor cell lines tested mdpi.com. These findings were validated in vivo mdpi.com. Despite this, ongoing clinical trials are exploring other Menin inhibitors in solid tumors like KRAS-mutant solid tumors, Wnt-driven cancers, and advanced gastrointestinal stromal tumors, suggesting continued interest in this area aacrjournals.org. Future research with compounds like this compound or its successors may further clarify the specific solid tumor contexts where targeting the Menin-MLL interaction is a viable therapeutic strategy patsnap.com.
Exploration of Combination Strategies with Other Epigenetic Modulators or Targeted Agents (Preclinical)
Given that cancer often involves multiple dysregulated pathways, exploring combination therapies is a critical area of research to enhance efficacy and overcome potential resistance mechanisms youtube.comresearchgate.net. Preclinical studies are investigating the potential of combining Menin inhibitors with other agents, including epigenetic modulators and targeted therapies aacrjournals.orgpatsnap.com.
While specific preclinical data on this compound in combination therapies were not extensively detailed in the search results, studies with other Menin-MLL inhibitors provide valuable insights into potential strategies. For example, combinations of Menin inhibitors with FLT3 inhibitors have shown synergistic effects in AML cell lines with both KMT2A rearrangements and FLT3 mutations ashpublications.orgashpublications.org. The rationale for this combination is supported by the observation that Menin inhibition can lead to decreased expression of MEIS1, a critical upstream regulator of FLT3 mdpi.com.
Combinations with BCL2 inhibitors, such as venetoclax, have also demonstrated effectiveness in preclinical AML models ashpublications.orgmdpi.com. Furthermore, combining Menin inhibitors with hypomethylating agents like azacitidine has shown promising results in vitro and in vivo ashpublications.org. Preclinical evidence also suggests potential synergy by disrupting Menin and inhibiting CDK6 with abemaciclib (B560072) mdpi.com.
The combination of Menin inhibitors with other epigenetic modulators, such as HDAC inhibitors, has also been explored, showing enhanced anti-proliferative effects in MLL-rearranged leukemia cells frontiersin.orgnih.gov. These preclinical findings suggest that combining this compound or its future analogs with other targeted agents or epigenetic therapies could be a promising approach to improve treatment outcomes and potentially broaden the spectrum of responsive tumors.
Elucidation of Resistance Mechanisms to Menin Inhibition
The development of resistance is a significant challenge in cancer therapy, and understanding the mechanisms underlying resistance to Menin inhibition is crucial for developing strategies to overcome it youtube.comnih.gov. Research into Menin inhibitors, including observations from clinical trials with other compounds, has begun to shed light on these mechanisms.
One emerging mechanism of acquired resistance involves somatic mutations in the MEN1 gene, which encodes the Menin protein youtube.comashpublications.orgnih.govnih.govresearchgate.net. These mutations often occur at the inhibitor-binding interface of Menin, hindering the binding of the inhibitor while still allowing the interaction with the natural ligand, MLL1 ashpublications.orgnih.govresearchgate.net. This prevents the inhibitor-induced displacement of the Menin-MLL1 complex from chromatin and allows the continued aberrant gene expression that drives the cancer nih.govresearchgate.net. These target site mutations are similar in principle to resistance mechanisms observed with kinase inhibitors youtube.com.
Studies have identified specific MEN1 mutations, such as M327I and T349M, in patients who developed resistance to Menin inhibitors like revumenib youtube.comashpublications.orgnih.gov. The degree to which these mutations impair the binding of different Menin inhibitors can vary depending on the chemical properties of the specific drug youtube.com.
Beyond genetic mutations, non-genetic resistance mechanisms are also being explored youtube.com. These mechanisms are less clearly defined but appear to involve the ability of cancer cells to adapt to continuous Menin inhibitor treatment and find ways to bypass the blocked pathway, even when the drug still binds to its target youtube.com.
Research into the resistance mechanisms to Menin inhibitors, informed by studies with compounds like this compound and those in clinical development, is vital for designing next-generation inhibitors or combination strategies that can overcome or prevent the emergence of resistance youtube.comashpublications.orgnih.gov.
Development of Novel Analogs Addressing Pharmacokinetic Limitations
While this compound demonstrated high potency in inhibiting the Menin-MLL1 interaction in vitro and activity in preclinical models, pharmacokinetic properties are critical for successful drug development acs.orgosti.govnih.govnih.govmedkoo.com. Early Menin inhibitors, including this compound, faced limitations such as poor oral bioavailability nih.govrsc.orgkuraoncology.com.
This compound, while highly potent with an IC50 of 3.6 nM, had low oral availability, although it showed high drug exposure in animal plasma nih.govrsc.org. This highlighted the need for developing novel analogs with improved pharmacokinetic profiles to ensure sufficient and sustained drug levels at the tumor site aacrjournals.orgkuraoncology.com.
Subsequent medicinal chemistry efforts have focused on optimizing the properties of Menin inhibitors, building upon the structural insights gained from compounds like this compound acs.orgosti.govnih.govnih.govmedkoo.compatsnap.com. The development of newer generations of Menin inhibitors, including thienopyrimidine-based compounds like MI-463 and MI-503, and later compounds like RCZY-711, has aimed to achieve enhanced potency, selectivity, and more favorable pharmacokinetic characteristics, such as improved oral bioavailability and half-life aacrjournals.orgnih.govpatsnap.comnih.govnih.govresearchgate.net. RCZY-711, for example, is described as having desirable drug-like in vitro ADME characteristics and excellent pharmacokinetic characteristics across multiple preclinical species, with an improved half-life in mice compared to earlier compounds aacrjournals.org.
The ongoing development of novel Menin inhibitor analogs is directly influenced by the lessons learned from earlier compounds like this compound, with a continued focus on addressing pharmacokinetic limitations to facilitate successful clinical translation aacrjournals.orgrsc.orgkuraoncology.compatsnap.com.
Contribution of this compound Research to Understanding Menin Biology Beyond MLL1
Research into this compound and other Menin inhibitors has significantly contributed to understanding Menin's biological functions, not only in the context of its interaction with MLL1 but also in revealing potential MLL1-independent roles tandfonline.comnih.govnih.gov.
While Menin is well-known for its role as a chromatin adaptor for the MLL1/2 histone methyltransferase complexes and its interaction with MLL1 fusion proteins in leukemia, it also interacts with numerous other protein partners and genomic loci in a context-dependent manner nih.govtandfonline.comnih.gov. These interactions implicate Menin in a variety of cellular processes beyond MLL1-mediated gene regulation tandfonline.comnih.gov.
Studies using Menin inhibitors, by specifically disrupting the Menin-MLL1 interaction, can help dissect the functions of Menin that are dependent on this interaction versus those that are independent nih.govnih.gov. For example, research has shown that Menin and MLL1 can regulate distinct pathways and act independently during normal hematopoiesis, suggesting Menin has roles separate from its canonical partnership with MLL1 in this context frontiersin.orgnih.govnih.govashpublications.org.
Menin has been shown to interact with and regulate the activity of various transcription factors and signaling pathways, including interactions with JunD, Smad3, estrogen receptor alpha (ERα), and potentially proteins involved in cell cycle control and mitosis tandfonline.commdpi.comnih.govmdpi.comoup.com. Menin can influence the expression of cell cycle-related factors like CDKN1B and CDKN2C tandfonline.commdpi.com. It has also been found to associate with the mitotic spindle and play a role in cell division, a function that may be independent of its transcriptional and methylation activities with MLL1 oup.com.
By specifically targeting the Menin-MLL1 interface, inhibitors like this compound provide a tool to probe the consequences of disrupting this particular interaction, thereby indirectly highlighting Menin's other functions that remain intact. Research utilizing such specific inhibitors helps to delineate the complex network of Menin interactions and its diverse roles in both normal cellular processes and disease pathogenesis, contributing to a broader understanding of Menin biology beyond its well-established partnership with MLL1 tandfonline.comnih.govnih.govoup.com.
Q & A
Q. What are the standard in vitro assays for evaluating MI-1481’s inhibitory activity against MLL1, and how should they be validated?
this compound’s inhibition of the menin-MLL1 interaction is typically quantified using biochemical assays such as fluorescence polarization (FP) or AlphaScreen, with an IC50 of 3.6 nM reported . To validate these assays:
- Use recombinant menin and MLL1 proteins with purity >95% (confirmed via SDS-PAGE).
- Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only wells).
- Replicate experiments at least three times to ensure statistical robustness .
Q. How should researchers design experiments to assess this compound’s efficacy in MLL-rearranged leukemia cell lines?
- Cell lines: Use validated models (e.g., MV4;11 or MOLM-13 cells) with confirmed MLL1 rearrangements.
- Dosage: Test a concentration range (0.1–10 µM) based on prior IC50 data .
- Endpoints: Measure apoptosis (Annexin V/PI staining), cell viability (MTT assay), and downstream targets (e.g., HOXA9/MEIS1 expression via qPCR) .
- Controls: Include untreated cells and cells treated with non-targeting inhibitors to rule off off-target effects.
Q. What are the best practices for conducting a literature review on MLL1 inhibitors like this compound?
- Primary sources: Prioritize peer-reviewed journals (e.g., Blood, Leukemia) and avoid non-academic platforms (e.g., ) .
- Search terms: Use keywords like “menin-MLL1 inhibitors,” “this compound,” and “MLL-rearranged leukemia.”
- Data synthesis: Organize findings into tables comparing IC50 values, experimental models, and mechanistic insights .
Advanced Research Questions
Q. How can researchers optimize assay conditions to improve the accuracy of this compound’s IC50 determination in protein-protein interaction studies?
- Parameter adjustments: Vary substrate concentrations (e.g., MLL1 peptide), buffer pH (7.4–8.0), and incubation times (30–120 min) to identify optimal kinetics.
- Statistical models: Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50, ensuring R² > 0.95 .
- Orthogonal validation: Confirm results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodological approaches resolve contradictions in this compound’s efficacy across different leukemia models?
- Meta-analysis: Systematically compare data from in vitro (cell lines) and in vivo (xenograft models) studies, noting variables like dosing schedules or genetic heterogeneity .
- Mechanistic studies: Perform RNA-seq or ChIP-seq to identify context-dependent gene regulation by this compound.
- Data transparency: Publish raw datasets and detailed protocols in supplementary materials to enable reproducibility .
Q. How should researchers compare this compound’s activity with other MLL1 inhibitors (e.g., Piribedil) while controlling for off-target effects?
- Assay uniformity: Test all compounds under identical conditions (e.g., same cell line, assay type).
- Selectivity profiling: Use kinome-wide screens or CRISPR-Cas9 knockout models to confirm target specificity.
- Data presentation: Tabulate results for clarity (see example below):
Methodological Considerations
- Data integrity: Incorporate attention-check questions in surveys or datasets to detect outliers .
- Ethical reporting: Disclose all conflicts of interest and adhere to journal guidelines for supplementary data .
- Reproducibility: Share step-by-step protocols (e.g., compound preparation, in vivo dosing) in open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
